molecular formula C13H17NS2 B3243640 (4S)-3-Benzyl-4-(propan-2-yl)-1,3-thiazolidine-2-thione CAS No. 158554-90-6

(4S)-3-Benzyl-4-(propan-2-yl)-1,3-thiazolidine-2-thione

Cat. No.: B3243640
CAS No.: 158554-90-6
M. Wt: 251.4 g/mol
InChI Key: LABWDBYSVPORGG-GFCCVEGCSA-N
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Description

(4S)-3-Benzyl-4-(propan-2-yl)-1,3-thiazolidine-2-thione is a heterocyclic compound containing a thiazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-3-Benzyl-4-(propan-2-yl)-1,3-thiazolidine-2-thione typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzylamine with isopropyl isothiocyanate, followed by cyclization with a suitable base under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(4S)-3-Benzyl-4-(propan-2-yl)-1,3-thiazolidine-2-thione undergoes various chemical reactions, including:

    Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol.

    Substitution: The benzyl and isopropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require catalysts or specific reagents, such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

Chemistry

In chemistry, (4S)-3-Benzyl-4-(propan-2-yl)-1,3-thiazolidine-2-thione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for understanding enzyme mechanisms and developing new therapeutic agents.

Medicine

In medicine, this compound has shown promise as a potential drug candidate. Its unique structure and reactivity profile make it a suitable candidate for the development of new pharmaceuticals targeting various diseases.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile component in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (4S)-3-Benzyl-4-(propan-2-yl)-1,3-thiazolidine-2-thione involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The benzyl and isopropyl groups can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine-2-thione: A simpler analog without the benzyl and isopropyl groups.

    3-Benzyl-1,3-thiazolidine-2-thione: Lacks the isopropyl group.

    4-(Propan-2-yl)-1,3-thiazolidine-2-thione: Lacks the benzyl group.

Uniqueness

(4S)-3-Benzyl-4-(propan-2-yl)-1,3-thiazolidine-2-thione is unique due to the presence of both benzyl and isopropyl groups, which enhance its reactivity and potential applications. The stereochemistry of the compound also plays a crucial role in its biological activity and interactions with molecular targets.

Properties

IUPAC Name

(4S)-3-benzyl-4-propan-2-yl-1,3-thiazolidine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NS2/c1-10(2)12-9-16-13(15)14(12)8-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LABWDBYSVPORGG-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CSC(=S)N1CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1CSC(=S)N1CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70776765
Record name (4S)-3-Benzyl-4-(propan-2-yl)-1,3-thiazolidine-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70776765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158554-90-6
Record name (4S)-3-Benzyl-4-(propan-2-yl)-1,3-thiazolidine-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70776765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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